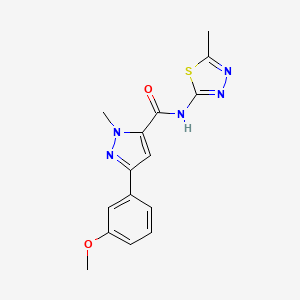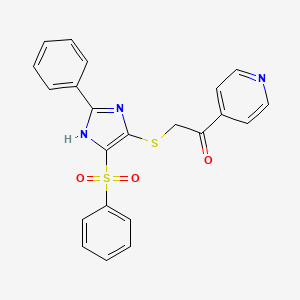
4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The structure suggests that it might have interesting chemical properties due to the presence of the oxazole ring and the fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a similar process . The fluorophenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, along with the attached phenyl and fluorophenyl groups . The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
As an oxazole derivative, this compound could potentially participate in a variety of chemical reactions. For example, oxazoles can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atom or the carbon atoms of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxazole ring and the fluorophenyl group. For example, the electronegativity of the fluorine atom could influence the compound’s reactivity and polarity .Mecanismo De Acción
FOA acts as a competitive antagonist of mGluR5, binding to the receptor and preventing the binding of its natural ligands. This results in a decrease in mGluR5 activity, which can have a range of effects depending on the specific physiological system being studied.
Biochemical and Physiological Effects:
FOA has been shown to have a range of biochemical and physiological effects, depending on the specific system being studied. In some cases, it has been shown to improve cognitive function and memory in animal models. It has also been studied for its potential use in treating a variety of neurological disorders, including Parkinson's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FOA is its selectivity for mGluR5, which allows for more precise targeting of this receptor subtype. However, like any pharmacological tool, FOA has limitations and should be used with caution. It is important to carefully control for any potential off-target effects and to use appropriate controls in experimental design.
Direcciones Futuras
There are a number of potential future directions for research on FOA. One area of interest is in understanding the specific physiological processes that are affected by mGluR5 inhibition, and how this inhibition may be used to treat neurological disorders. Another area of interest is in developing new and more selective mGluR5 antagonists, which may have improved efficacy and fewer side effects than FOA. Additionally, there is potential for studying the effects of FOA on other physiological systems, such as the immune system or the endocrine system.
Métodos De Síntesis
FOA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-fluoroaniline and benzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with ammonium acetate to obtain FOA.
Aplicaciones Científicas De Investigación
FOA has been studied for its potential use as a pharmacological tool in neuroscience research. It has been shown to selectively inhibit the activity of a specific subtype of glutamate receptor, known as mGluR5. This receptor is involved in a variety of physiological processes, including learning and memory, and has been implicated in a number of neurological disorders.
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-3-phenyl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-8-6-10(7-9-12)13-14(18-19-15(13)17)11-4-2-1-3-5-11/h1-9H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVBCRBIGNJLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2911622.png)





![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2911637.png)
![methyl (2Z)-3-[(2,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2911638.png)
![2-(4-methoxyphenoxy)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2911639.png)
![3-(2-fluorobenzyl)-7-(methyl(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2911640.png)

